molecular formula C15H16BrN3O B12027187 N'-[(E)-1-(4-bromophenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide

N'-[(E)-1-(4-bromophenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide

Cat. No.: B12027187
M. Wt: 334.21 g/mol
InChI Key: YXCYWZBYGZXNEI-GZTJUZNOSA-N
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Description

N’-[(E)-1-(4-bromophenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide is a chemical compound with the molecular formula C15H16BrN3O and a molecular weight of 334.218 g/mol . This compound is known for its unique structure, which includes a bromophenyl group and a pyrrole ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-1-(4-bromophenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide typically involves the condensation of 4-bromoacetophenone with 1-methyl-1H-pyrrole-2-carbohydrazide under acidic conditions . The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-1-(4-bromophenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N’-[(E)-1-(4-bromophenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-1-(4-bromophenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-1-(3-bromophenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide
  • N’-[(E)-1-(4-hydroxyphenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide
  • N’-[(E)-1-(4-methoxyphenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide

Uniqueness

N’-[(E)-1-(4-bromophenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C15H16BrN3O

Molecular Weight

334.21 g/mol

IUPAC Name

N-[(E)-1-(4-bromophenyl)ethylideneamino]-2-(1-methylpyrrol-2-yl)acetamide

InChI

InChI=1S/C15H16BrN3O/c1-11(12-5-7-13(16)8-6-12)17-18-15(20)10-14-4-3-9-19(14)2/h3-9H,10H2,1-2H3,(H,18,20)/b17-11+

InChI Key

YXCYWZBYGZXNEI-GZTJUZNOSA-N

Isomeric SMILES

C/C(=N\NC(=O)CC1=CC=CN1C)/C2=CC=C(C=C2)Br

Canonical SMILES

CC(=NNC(=O)CC1=CC=CN1C)C2=CC=C(C=C2)Br

Origin of Product

United States

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